4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-amino-N-butyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-13(2)12-8/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
MVGPHEVFBIXQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclocondensation
The pyrazole core is typically constructed via cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl electrophiles. For example, ethyl difluoroacetoacetate reacts with methylhydrazine in a two-phase system (toluene/water) under weak basic conditions (e.g., NaHCO₃) to yield 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate intermediates. While this method primarily generates 4-carboxylate derivatives, analogous approaches using substituted acetoacetates could be adapted for 3-carboxamide formation.
Bucherer–Bergs Reaction Modifications
A modified Bucherer–Bergs reaction enables the incorporation of amino groups at the pyrazole’s 4-position. In one protocol, benzaldehyde derivatives are converted to hydantoins using KCN and (NH₄)₂CO₃, followed by hydrolysis to amino acids and subsequent cyclization with methyl Grignard reagents. This method ensures regioselective amination but requires chiral separation to isolate enantiomerically pure intermediates.
Functionalization of the Pyrazole Core
N-Alkylation for 1-Methyl and N-Butyl Groups
N-Alkylation is critical for introducing the 1-methyl and N-butyl substituents. Methylation is often achieved using methyl iodide (MeI) in DMF with K₂CO₃ as a base, yielding >90% substitution at the pyrazole’s nitrogen. For the N-butyl group, butylamine is coupled to the carboxylate intermediate via amidation. A patented method employs alkyl difluoroacetoacetate precursors treated with trialkyl orthoformate in acetyl anhydride, followed by ring-closing with methylhydrazine to install both N-methyl and carboxamide groups in a single pot.
Suzuki–Miyaura Cross-Coupling for Carboxamide Installation
Optimization of Reaction Conditions
Solvent and Temperature Effects
Pyrazole syntheses are highly solvent-dependent. Polar aprotic solvents like DMF or THF favor N-alkylation, while toluene/water biphasic systems improve cyclization yields by minimizing side reactions. For example, the ring-closing step in Patent WO2014120397A1 proceeds optimally at −10°C to 0°C, achieving 99.9% purity after crystallization.
Catalytic Systems
Palladium catalysts dominate cross-coupling steps, but copper-mediated reactions offer cost advantages. A study comparing Pd(OAc)₂ and CuI in the amidation of 4-nitropyrazole-3-carboxylic acids found that CuI/1,10-phenanthroline systems provided comparable yields (82–90%) at lower temperatures (60°C vs. 100°C).
Analytical Validation and Yield Data
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer activities. For instance, studies have shown that 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising anti-inflammatory profile, making it a candidate for further research in inflammatory diseases .
Agricultural Applications
Fungicidal Activity
The compound has been explored for its fungicidal properties, particularly against plant pathogens. For example, studies have indicated moderate activity against Botrytis cinerea, a common fungal pathogen affecting crops. The synthesis of related pyrazole derivatives has been linked to enhanced fungicidal efficacy, suggesting that structural modifications can improve biological activity .
Mycotoxin Reduction
The compound is also noted for its potential to reduce mycotoxin contamination in crops. Mycotoxins produced by fungi like Aspergillus and Fusarium pose significant risks to food safety and agricultural productivity. The use of pyrazole derivatives as fungicides can mitigate these risks effectively .
Chemical Synthesis and Material Science
Building Blocks for Complex Molecules
In organic chemistry, 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with tailored properties for specific applications .
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide resulted in significant tumor size reduction compared to control groups. This highlights its potential as an effective anticancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole and Pyrazolo-Pyridine Derivatives
Key Observations:
- Core Heterocycles : The target compound’s pyrazole ring is simpler than the fused pyrazolo-pyridine system in CAS 1005612-70-3, which may enhance π-π stacking interactions in the latter due to increased aromatic surface area .
- Functional Groups: The amino group in the target compound distinguishes it from halogenated (e.g., chloro) or nitro-substituted analogs (e.g., 832741-16-9), which may alter electronic properties and metabolic stability.
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Analysis:
- The target compound’s lower molecular weight (196.25 vs. 374.40 for CAS 1005612-70-3) may improve oral bioavailability.
- The amino group increases hydrogen-bonding capacity compared to compounds like 832741-13-6, which lacks such donors.
Biological Activity
4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide is C₇H₁₄N₄O, and its structure includes an amino group, a butyl side chain, and a carboxamide functional group. The presence of these functional groups may influence its solubility and bioactivity.
Anticancer Properties
Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including lung, colorectal, and breast cancers . Specifically, compounds with similar structures to 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide have demonstrated activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
The mechanism by which 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide exerts its biological effects may involve the inhibition of key enzymes or receptors involved in cell proliferation and survival. The interaction with targets such as Bcl-2/Bcl-xL proteins has been noted in related pyrazole compounds, suggesting a potential pathway for inducing apoptosis in cancer cells .
Pharmacological Studies
In vitro studies have demonstrated that pyrazole derivatives can modulate several biological pathways. For example, some compounds have been identified as inhibitors of specific kinases involved in cancer cell signaling pathways. The efficacy of these compounds is often assessed through cell viability assays and molecular docking studies to predict binding affinities to target proteins .
Case Studies
Synthesis and Derivatives
The synthesis of 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from simpler pyrazole precursors. Variations in the synthesis process can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Q & A
Q. What are the established synthetic routes for 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step processes starting with condensation reactions between substituted amines and carbonyl precursors. For example, hydrazine hydrate is often used for pyrazole ring cyclization, followed by alkylation or acylation to introduce the butyl and methyl groups . Intermediate characterization relies on thin-layer chromatography (TLC) for purity checks and NMR spectroscopy (¹H/¹³C) to confirm structural motifs, such as the pyrazole ring and carboxamide functionality. Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., NH₂ and C=O stretches) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole ring (e.g., downfield shifts for NH₂ at δ ~5–6 ppm) and butyl/methyl substituents (δ ~0.9–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching C₁₀H₁₇N₄O).
- IR Spectroscopy : Identifies key functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, C=O ~1650 cm⁻¹) .
- HPLC-PDA : Ensures purity (>95%) by detecting UV-active impurities .
Q. What in vitro assays are recommended for initial evaluation of its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : For kinase or receptor targets, use fluorescence-based (e.g., ADP-Glo™ for kinases) or radiometric assays (e.g., ³H-labeled ligand displacement) .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can fragment-based screening and X-ray crystallography inform the design of analogs with improved target affinity?
- Methodological Answer : Fragment-based screening identifies minimal binding motifs (e.g., pyrazole core) using low-molecular-weight libraries. Co-crystallization of the compound with its target (e.g., CDK2) reveals binding modes (e.g., hydrogen bonds with kinase hinge region). Structure-activity relationship (SAR) optimization then introduces substituents (e.g., bulkier alkyl groups) to exploit hydrophobic pockets, guided by molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Ensemble Docking : Test multiple protein conformations (e.g., from molecular dynamics simulations) to account for target flexibility .
- Metabolite Profiling : Use LC-MS/MS to detect off-target metabolism (e.g., CYP450-mediated oxidation) that reduces efficacy .
- Solvent Accessibility Analysis : Tools like MOE or Schrödinger identify steric clashes in crystallographic vs. docked poses .
Q. What methodologies are employed in kinetic and thermodynamic profiling to understand binding mechanisms?
- Methodological Answer :
- SPR Kinetics : Measure association/dissociation rates (kₐ, kₑ) to infer binding stability .
- ITC Thermodynamics : Quantify ΔH (enthalpy) and ΔS (entropy) to differentiate hydrophobic vs. hydrogen-bond-driven interactions .
- Stop-Flow Fluorescence : Resolve rapid conformational changes in the target upon compound binding .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s selectivity across kinase isoforms?
- Methodological Answer :
- Panel Screening : Test against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects .
- Mutagenesis Studies : Introduce point mutations (e.g., T160A in CDK2) to validate binding site specificity .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to distinguish direct vs. downstream effects .
Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₄O | |
| LogP (Predicted) | 1.8 (ChemAxon) | |
| Solubility (PBS, pH 7.4) | 12 µM (Experimental) |
Q. Table 2. Comparative Bioactivity of Analogues
| Analogues | IC₅₀ (CDK2 Inhibition) | Selectivity Ratio (CDK2/CDK1) |
|---|---|---|
| 4-Amino-N-butyl-1-methyl (Target) | 85 nM | 12:1 |
| 4-Amino-N-pentyl-1-methyl (Analog 1) | 63 nM | 8:1 |
| 4-Amino-N-butyl-1-ethyl (Analog 2) | 120 nM | 15:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
